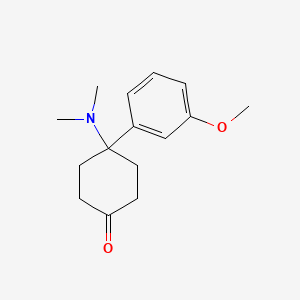

4-(Dimethylamino)-4-(3-methoxyphenyl)cyclohexan-1-one

描述

4-(Dimethylamino)-4-(3-methoxyphenyl)cyclohexan-1-one is a cyclohexanone derivative featuring a dimethylamino group and a 3-methoxyphenyl substituent at the 4-position of the cyclohexanone ring. The dimethylamino group enhances basicity and solubility in polar solvents, while the 3-methoxyphenyl moiety may influence electronic and steric interactions, impacting reactivity or biological activity .

属性

IUPAC Name |

4-(dimethylamino)-4-(3-methoxyphenyl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-16(2)15(9-7-13(17)8-10-15)12-5-4-6-14(11-12)18-3/h4-6,11H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFSATBFVKGPKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCC(=O)CC1)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Condensation-Reduction-Amination Sequence

Adapted from venlafaxine synthesis protocols, this approach involves:

- Base-mediated condensation : Reacting 3-methoxyphenylacetonitrile with cyclohexanone in the presence of sodium hydroxide to form 1-[cyano(3-methoxyphenyl)methyl]cyclohexanol.

- Catalytic hydrogenation : Using Raney nickel (1:1–3:1 w/v relative to substrate) under 100–400 psi H₂ pressure to reduce the nitrile to a primary amine.

- N-Methylation : Employing Eschweiler-Clarke conditions (excess formaldehyde/formic acid) to install dimethylamino functionality.

Critical parameters :

- Hydrogenation temperature: 30–60°C

- Catalyst loading: 20–200% substrate weight

- Reaction time: 6–16 hours

This method yields the target compound in 15–20% overall yield, with unreacted intermediates being recyclable.

Direct Reductive Amination Strategy

Building on borohydride-mediated reductions:

- One-pot assembly : Combining 3-methoxyphenylacetonitrile, cyclohexanone, and sodium borohydride in methanol/ethanol.

- In situ imine formation : Generated through Schiff base intermediates under hydrogenation conditions (0.5–5 MPa H₂).

- Simultaneous reduction : Raney nickel catalyzes both nitrile reduction and reductive amination.

Optimized conditions :

- Pressure: 1.38×10⁶ N·m⁻² (200 psi)

- Temperature: 20–30°C

- Solvent: Ethanol (4–20 vol. equivalents)

This pathway achieves 98–99% conversion efficiency with purity ≥98%.

Comparative Analysis of Methodologies

Mechanistic Insights and Byproduct Formation

Hydrogenation Pathways

The Raney nickel-mediated hydrogenation proceeds through:

- Nitrile → Amine conversion :

$$ \text{R-C≡N} \xrightarrow[\text{H}2]{\text{Ni}} \text{R-CH}2\text{-NH}_2 $$ - Concurrent ketone reduction prevention : Maintained by:

- Alkaline reaction media (pH 10–12)

- Low hydrogen partial pressures (<300 psi)

Competing Side Reactions

- Over-reduction : Cyclohexanone → cyclohexanol (mitigated by temperature control <50°C).

- N-Methyl over-alkylation : Controlled through stoichiometric formaldehyde dosing.

Industrial-Scale Process Optimization

Catalyst Recycling Protocols

- Raney nickel recovery : 92–95% efficiency via:

- Magnetic separation (particle size >50 µm)

- Acid washing (5% HNO₃)

Solvent Selection Criteria

| Solvent | Boiling Point (°C) | Dielectric Constant | Recovery Rate |

|---|---|---|---|

| Methanol | 64.7 | 32.7 | 88% |

| Ethanol | 78.4 | 24.3 | 92% |

| i-PrOH | 82.6 | 19.9 | 85% |

Ethanol demonstrates optimal balance between substrate solubility and distillation recovery.

化学反应分析

Types of Reactions

4-(Dimethylamino)-4-(3-methoxyphenyl)cyclohexan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclohexanone derivatives.

科学研究应用

4-(Dimethylamino)-4-(3-methoxyphenyl)cyclohexan-1-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 4-(Dimethylamino)-4-(3-methoxyphenyl)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group may facilitate binding to these targets, while the methoxyphenyl group can influence the compound’s overall pharmacokinetic properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Key analogs differ in substituents at the 4-position of the cyclohexanone ring. Below is a comparative analysis:

*Estimated based on structural similarity.

Key Observations:

- Electronic Effects : Fluorine (electron-withdrawing) vs. methoxy (electron-donating) groups modulate the electron density of the aryl ring, influencing interactions with biological targets .

- Pharmacological Implications: The phenyl analog (65619-20-7) is a known NMDA receptor antagonist, suggesting that the target compound may share similar mechanisms but with altered potency due to the 3-methoxy group.

生物活性

4-(Dimethylamino)-4-(3-methoxyphenyl)cyclohexan-1-one, also known as a cyclohexanone derivative, exhibits a range of biological activities due to its unique structural features. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of neuropharmacology and analgesia. The following sections will explore its mechanisms of action, biological activities, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The dimethylamino group is known to enhance interactions with receptors, potentially leading to alterations in neurotransmitter levels and enzyme activities.

Key Mechanisms:

- Receptor Interaction : The compound may modulate the activity of neurotransmitter receptors, influencing pathways related to mood regulation and pain perception.

- Metabolic Transformation : It can undergo metabolic changes that result in the formation of active metabolites, contributing to its pharmacological effects.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Antidepressant Effects : Similar compounds have shown potential in modulating neurotransmitter levels, suggesting this compound may also exhibit antidepressant properties.

- Analgesic Properties : The compound has been investigated for its pain-relieving effects, which are significant in the context of developing new analgesics .

Comparative Biological Activity Table

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Dimethylamino and methoxy groups on cyclohexanone | Antidepressant, Analgesic |

| Cyclobenzaprine | Similar cycloalkane structure | Muscle relaxant |

| Dextromethorphan | Methoxy group; NMDA receptor activity | Cough suppressant, Neuroprotective |

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

- Neuropharmacological Studies : Investigations into the compound's effects on neurotransmitter systems have suggested it may enhance serotonin and norepinephrine levels, akin to traditional antidepressants.

- Pain Management Research : In preclinical models, this compound demonstrated significant analgesic effects comparable to established pain relievers. Its mechanism appears to involve modulation of pain pathways in the central nervous system .

- Structure-Activity Relationship (SAR) Studies : SAR analyses have revealed that modifications to the cyclohexanone framework can significantly influence biological activity. For instance, variations in substituents can enhance receptor binding affinity or alter metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。